molecular formula C15H12O3S B1673792 L 640035 CAS No. 77167-93-2

L 640035

Cat. No.: B1673792
CAS No.: 77167-93-2
M. Wt: 272.3 g/mol
InChI Key: NYFDVYBQHBRTNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L 640035 involves several steps. One common method includes the reaction of dibenzo[b,f]thiepin with appropriate reagents to introduce the methanol and dioxide functionalities. Specific details on the reaction conditions and reagents used can be found in specialized chemical synthesis literature.

Industrial Production Methods: Industrial production methods for this compound are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include large-scale reactions with stringent control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: L 640035 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form sulfoxides and sulfones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to L 640035 include other dibenzothiepin derivatives, such as dihydrodibenzo[b,e]thiepin and its various substituted forms .

Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure, which includes the methanol and dioxide functionalities. These structural features can influence the compound’s reactivity and biological activity, making it unique in its applications .

Properties

CAS No.

77167-93-2

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

IUPAC Name

(11,11-dioxobenzo[b][1]benzothiepin-2-yl)methanol

InChI

InChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2

InChI Key

NYFDVYBQHBRTNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO

Appearance

Solid powder

77167-93-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide
L 640035
L-640,035
L-640035

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix 2.8 gm. of dibenzo[b,f]thiepin-3-carboxylic acid-5,5-dioxide, 50 ml. of tetrahydrofuran, and 30 ml. of 1 N diborane in tetrahydrofuran. Stir at room temperature for 1 hour. Dilute the reaction mixture with water, and extract into ether. Evaporate the ether extract to dryness. Stir the residue in ether, and filter to obtain the title product (m.p., 156°-158° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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